methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a benzothiazole ring fused with an oxazole ring
Mechanism of Action
Target of Action
The compound “Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate” is a derivative of thiazole and isoxazole, both of which are known to have diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which this compound is a part of, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been found to have a range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives can show changes in their effects over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazole derivatives can show varying effects at different dosages, including threshold effects, toxic effects at high doses, and other dose-dependent effects .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Oxazole Ring Formation: The oxazole ring can be synthesized by the cyclization of an appropriate α-hydroxy ketone with an amide.
Amidation and Esterification: The final steps involve the amidation of the oxazole ring with 3-methyl-1,2-oxazole-5-amine and esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-1,2-oxazole-5-amido)benzoic acid
- 2-[3-(3-methyl-1,2-oxazole-5-amido)phenyl]acetic acid
Uniqueness
Methyl 2-(3-methyl-1,2-oxazole-5-amido)-1,3-benzothiazole-6-carboxylate is unique due to the presence of both benzothiazole and oxazole rings, which confer distinct chemical properties and reactivity. This dual-ring system is not commonly found in similar compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-7-5-10(21-17-7)12(18)16-14-15-9-4-3-8(13(19)20-2)6-11(9)22-14/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCBFGOXLZLRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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